molecular formula C6H10N2O2 B13505771 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one

2-Oxa-5,8-diazaspiro[3.5]nonan-6-one

Cat. No.: B13505771
M. Wt: 142.16 g/mol
InChI Key: VVUDKHDUKJGGIE-UHFFFAOYSA-N
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Description

2-Oxa-5,8-diazaspiro[3.5]nonan-6-one is a spirocyclic compound featuring a bicyclic structure with oxygen and nitrogen atoms at positions 2, 5, and 7. Its molecular formula is C₆H₁₀N₂O₂, with a molecular weight of 142.16 g/mol . The compound is characterized by a unique spiro[3.5]nonane core, where a ketone group is positioned at carbon 8. This structure grants it utility as a building block in medicinal chemistry, particularly for designing kinase inhibitors and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amine with an epoxide, followed by oxidation to form the desired spirocyclic structure . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors and advanced purification techniques to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5,8-diazaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure, potentially altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of enzyme activity and interference with cellular signaling processes .

Comparison with Similar Compounds

Key Structural Features :

  • SMILES: C1C(=O)NCC2(N1)COC2
  • InChIKey: FAFUQYNIJIVBKP-UHFFFAOYSA-N
  • CAS: 1546282-91-0
  • Predicted Collision Cross Section (CCS): 133.9 Ų (neutral form) .

Comparison with Structurally Similar Compounds

5-Methyl-5,8-diazaspiro[3.5]nonan-6-one

  • Molecular Formula : C₈H₁₄N₂O
  • Key Differences : Incorporates a methyl group at position 5, altering steric and electronic properties.
  • CCS : 134.9 Ų ([M+H]+ adduct) vs. 133.9 Ų for the target compound .
  • Synthetic Accessibility : Requires methylation steps, increasing synthetic complexity compared to the parent compound .

6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

  • Molecular Formula : C₇H₁₂N₂O₂
  • Key Differences : Methyl substitution at position 6 and ketone at position 7, leading to positional isomerism.
  • Applications : Listed in building block catalogs at €857/50 mg , suggesting high demand for pharmaceutical R&D .

5-Oxa-2,7-diazaspiro[3.5]nonan-6-one

  • Molecular Formula : C₆H₁₀N₂O₂
  • Key Differences : Oxygen and nitrogen positions swapped (oxa at 5 vs. 2 in the target compound).

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents CCS (Ų) [M+H]+ Price (50 mg) Applications
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one C₆H₁₀N₂O₂ Ketone at C6 133.9 €857 Kinase inhibitors
5-Methyl-5,8-diazaspiro[3.5]nonan-6-one C₈H₁₄N₂O Methyl at C5 134.9 N/A Bioactive intermediates
6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one C₇H₁₂N₂O₂ Methyl at C6, ketone at C7 N/A €857 Pharmaceutical R&D
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one C₆H₁₀N₂O₂ Oxa at C5, diaza at C2/C7 133.9 N/A Structural analogs in QSAR studies

Commercial Availability and Handling

  • Suppliers : Available via CymitQuimica (€857/50 mg ) and Accela ($1,350/1 g ) .
  • Storage: Stable at room temperature; hydrochloride salts (e.g., 2-oxa-5,8-diazaspiro[3.5]nonane diHCl) improve handling .

Biological Activity

2-Oxa-5,8-diazaspiro[3.5]nonan-6-one is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interaction with sigma receptors and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N2OC_6H_{10}N_2O, with a molecular weight of approximately 142.16 g/mol. Its structure features a spiro arrangement connecting two nitrogen-containing rings with an oxygen atom, which contributes to its distinctive chemical properties.

PropertyValue
Molecular FormulaC₆H₁₀N₂O
Molecular Weight142.16 g/mol
AppearancePowder
Storage TemperatureRoom Temperature

Research indicates that this compound primarily interacts with sigma receptors . These receptors are implicated in various physiological processes, including pain modulation and neuroprotection. The compound's ability to selectively bind to sigma receptors suggests potential therapeutic benefits for neurological disorders and pain management.

Pharmacological Potential

  • Neuroprotective Effects : The interaction with sigma receptors may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Pain Management : Its binding affinity to sigma receptors may also facilitate the development of analgesic agents targeting chronic pain conditions.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Sigma Receptor Interaction : A study demonstrated that derivatives of this compound exhibit significant binding affinity to sigma receptors, suggesting their potential use in developing drugs for managing pain and neuroprotection.
  • Antitumor Activity : In a related context, derivatives such as 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have shown promising results as covalent inhibitors against KRAS G12C mutations in cancer therapy, indicating a broader pharmacological spectrum for spirocyclic compounds .

Comparative Analysis

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural FeaturesDistinctiveness
5,8-Diazaspiro[3.5]nonan-6-oneLacks oxygen atomDifferent reactivity profiles
6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-oneContains an additional hydroxymethyl groupAlters chemical properties and biological activity
(6S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-onePresence of a methyl groupInfluences reactivity and interaction patterns

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one, and what key reaction parameters influence yield?

The synthesis typically involves cyclization reactions using precursors containing nitrogen and oxygen atoms. A common method includes reacting tert-butyl chloroformate with amines in the presence of a base (e.g., triethylamine) in dichloromethane at low temperatures to ensure high yield and purity. Key parameters include solvent choice, reaction temperature, and catalyst efficiency. Multi-step routes may involve protecting group strategies to stabilize reactive intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the spirocyclic structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can resolve spirocyclic connectivity and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups like carbonyls (C=O) and amines (N-H).
  • HPLC: Ensures purity and monitors reaction progress. Challenges arise due to overlapping signals from similar spiro analogs; coupling with computational modeling (e.g., DFT) aids interpretation .

Q. How does the positioning of heteroatoms in this compound influence its reactivity compared to analogs with different oxygen/nitrogen arrangements?

The unique spirocyclic arrangement of oxygen and nitrogen atoms affects electronic distribution and steric hindrance. For example, analogs like 5,8-Dioxa-2-azaspiro[3.5]nonane (CAS 1184185-17-8) show altered reactivity due to oxygen positioning, impacting hydrogen bonding and nucleophilic substitution rates. Comparative studies using kinetic assays and DFT calculations are recommended to quantify these effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound across different studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration), compound purity, or solvent effects. To address this:

  • Standardize protocols (e.g., uniform cell lines like MCF-7 or HEK293).
  • Validate purity via HPLC and elemental analysis.
  • Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for competitive inhibition) to cross-verify results .

Q. What computational methods are suitable for predicting the binding affinity of this compound to sigma-1 receptors, and how can these models be validated experimentally?

  • Molecular Docking: Tools like AutoDock Vina predict binding poses and affinity scores.
  • Molecular Dynamics (MD): Simulate receptor-ligand stability over time. Experimental validation involves:
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics.
  • Competitive Radioligand Assays: Use [³H]-labeled ligands to quantify displacement .

Q. What strategies are recommended for optimizing the synthetic route of this compound to achieve enantiomeric purity, given its potential chiral centers?

  • Chiral Catalysts: Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclization.
  • Chiral HPLC: Separate enantiomers post-synthesis.
  • Crystallization: Optimize solvent systems for diastereomeric salt formation. Continuous flow reactors can enhance reproducibility in large-scale syntheses .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the spirocyclic core in this compound derivatives for sigma receptor modulation?

  • Synthesize analogs with variations in ring size (e.g., spiro[3.4] vs. spiro[3.5]), substituent positions, or heteroatom replacement (e.g., sulfur for oxygen).
  • Test analogs in vitro using receptor-binding assays and in vivo for neuroprotective effects.
  • Apply QSAR models to correlate structural features with activity .

Q. Methodological Notes

  • References: Relied on peer-reviewed synthesis protocols (), receptor interaction studies ( ), and comparative structural analyses ().
  • Data Integrity: Contradictions in biological data were addressed via standardized assay design and orthogonal validation methods.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-oxa-5,8-diazaspiro[3.5]nonan-6-one

InChI

InChI=1S/C6H10N2O2/c9-5-1-7-2-6(8-5)3-10-4-6/h7H,1-4H2,(H,8,9)

InChI Key

VVUDKHDUKJGGIE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2(CN1)COC2

Origin of Product

United States

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